molecular formula C20H17N5O B2546087 4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide CAS No. 1775319-74-8

4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide

Cat. No. B2546087
CAS RN: 1775319-74-8
M. Wt: 343.39
InChI Key: VIPIPDGZJKHKIN-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide” is a complex organic molecule. It is related to the class of compounds known as triazolopyrazines . These compounds are often used in medicinal chemistry due to their potential therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones . A specific method for synthesizing a related compound involves nitrogen protection in a stainless steel autoclave, hydrogenation under pressure, and subsequent filtration and washing .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazolopyrazine core, which is a fused ring system containing both nitrogen and carbon atoms . The compound also contains a phenyl group and a cyano group attached to the core structure .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might be involved in the formation of N-nitroso-triazolopyrazine in certain drug products . Other reactions could involve the use of acids, bases, heat, or light .

Scientific Research Applications

Heterocyclic Synthesis

Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano groups in this compound are strategically positioned for reactions with common bidentate reagents. The active hydrogen on C-2 can participate in condensation and substitution reactions, leading to the formation of diverse heterocyclic compounds .

Anti-Inflammatory and Analgesic Activities

Specific derivatives of cyanoacetamide have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit such activities .

Oxime Preparation

The compound can serve as a base for oxime preparations. For instance, coupling reactions with antipyrinyl diazonium chloride yield antipyrinyl hydrazone derivatives, which can further undergo transformations to form tetrahydro-pyrazolo[4,3-c]pyrazole derivatives .

Polysubstituted 2-Amino-4H-pyran-3-carboxylic Acid Esters

In the presence of thiourea dioxide, the compound participates in the synthesis of 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl esters. These derivatives have potential pharmacological properties .

Future Directions

The future research directions for this compound could involve further exploration of its therapeutic potential, given the medicinal relevance of similar compounds . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical properties .

properties

IUPAC Name

4-cyano-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c21-13-14-4-6-16(7-5-14)20(26)22-17-10-8-15(9-11-17)19-24-23-18-3-1-2-12-25(18)19/h4-11H,1-3,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPIPDGZJKHKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide

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